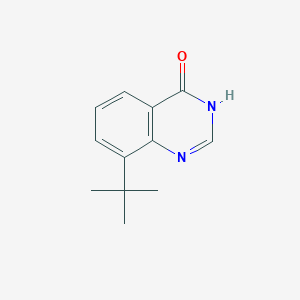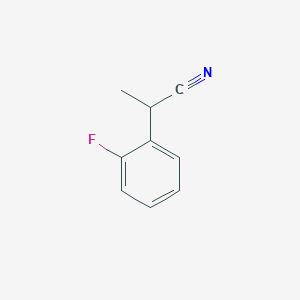
Isopropyl 3-(2-furanyl)acrylate
描述
Isopropyl 3-(2-furanyl)acrylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-(2-furanyl)acrylate typically involves the reaction of 2-acetylfuran with appropriate reagents under acidic conditions. For example, 2-acetylfuran can be reacted with substituted benzaldehydes using a 1-M HCl acetic acid solution to yield the desired product . This method is commonly used in laboratory settings to produce small quantities of the compound.
Industrial Production Methods
化学反应分析
Types of Reactions
Isopropyl 3-(2-furanyl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated esters.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the double bond can produce saturated esters.
科学研究应用
Isopropyl 3-(2-furanyl)acrylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Isopropyl 3-(2-furanyl)acrylate involves its interaction with specific molecular targets and pathways. The furan ring and the prop-2-enoate moiety can interact with enzymes and receptors, leading to various biological effects. For example, furan derivatives have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis . The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound is similar in structure but has an ethyl group instead of a propan-2-yl group.
Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.
2-Acetylfuran: A precursor in the synthesis of Isopropyl 3-(2-furanyl)acrylate.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a prop-2-enoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
72987-57-6 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
propan-2-yl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-8(2)13-10(11)6-5-9-4-3-7-12-9/h3-8H,1-2H3/b6-5+ |
InChI 键 |
ASFDSPFXJFSSEX-AATRIKPKSA-N |
手性 SMILES |
CC(C)OC(=O)/C=C/C1=CC=CO1 |
规范 SMILES |
CC(C)OC(=O)C=CC1=CC=CO1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Methoxy-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B8667154.png)








